3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid
Description
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid is a branched carboxylic acid featuring a thiazole heterocycle at the C2 position of a butanoic acid backbone. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, contributes to its electronic and steric properties.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)8(9(11)12)7-4-6(3)10-13-7/h4-5,8H,1-3H3,(H,11,12) |
InChI Key |
ZKWUQPMAZAZQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of α-bromo ketones with thiourea to form the thiazole ring. The reaction conditions usually include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(3-methyl-1,2-thiazol-5-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the reduction of inflammation .
Comparison with Similar Compounds
Valsartan
Chemical Name: (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid Molecular Formula: C₂₄H₂₉N₅O₃ Molecular Weight: 435.52 g/mol Key Features:
- Shares a 3-methylbutanoic acid backbone but substitutes the thiazole with a tetrazole-biphenyl system.
- The tetrazole group enhances hydrogen-bonding capacity, critical for angiotensin II receptor antagonism in hypertension treatment.
Functional Comparison : - The thiazole in the target compound may offer different electronic effects (sulfur vs. Bioactivity: Clinically used as an antihypertensive agent .
2-(3-Methyl-1,2-thiazol-5-yl)acetic Acid
Molecular Formula: C₆H₇NO₂S Molecular Weight: 157.19 g/mol Key Features:
- Replaces the butanoic acid chain with a shorter acetic acid moiety.
- Retains the 3-methylthiazole group, preserving aromaticity but reducing hydrophobicity.
Physicochemical Comparison : - Shorter chain length may decrease lipophilicity (logP) compared to the target compound, influencing membrane permeability or solubility. Applications: Not explicitly stated in evidence, but acetic acid derivatives are common in medicinal chemistry for prodrug design .
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic Acid
Molecular Formula: C₉H₁₃NO₃ Molecular Weight: 183.21 g/mol Key Features:
- Isoxazole ring (oxygen and nitrogen) replaces thiazole (sulfur and nitrogen).
- Predicted pKa: 3.68, indicating moderate acidity comparable to the target compound.
Electronic Effects : - thiazole’s sulfur. Thermal Properties: Predicted boiling point of 310.2°C, suggesting higher volatility than bulkier thiazole analogs .
MOBSAM [(S)-3-Methyl-2-{4-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenylsulfonamido}butanoic Acid]
Key Features :
- Combines a butanoic acid backbone with an oxadiazole-sulfonamide group. Bioactivity: Inhibits matrix metalloproteinases (MMP-2 and MMP-9), enzymes involved in extracellular matrix remodeling. Structural Comparison:
- Sulfonamide and oxadiazole moieties enhance enzyme-binding specificity, whereas the thiazole in the target compound may favor different target interactions. Safety Profile: No adverse effects on cell viability at inhibitory concentrations .
(2S)-2-Amino-3-methyl-3-sulfanylbutanoic Acid
Molecular Formula: C₅H₁₁NO₂S Molecular Weight: 149.21 g/mol Key Features:
- Replaces the thiazole with a sulfanyl (-SH) group and adds an amino (-NH₂) group. Functional Role:
- Sulfanyl and amino groups enable chelation of metal ions, suggesting applications in catalysis or heavy-metal detoxification. Contrast with Target Compound:
Research Implications
The structural diversity among these analogs highlights the importance of heterocycle choice and chain length in dictating physicochemical and bioactive properties. For instance:
- Thiazole vs. Isoxazole : Sulfur in thiazole may improve lipid solubility and π-orbital interactions compared to oxygen in isoxazole .
- Sulfonamide vs. Carboxylic Acid : Sulfonamide groups (as in MOBSAM) enhance enzyme inhibition via hydrogen bonding, whereas carboxylic acids may favor ionic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
